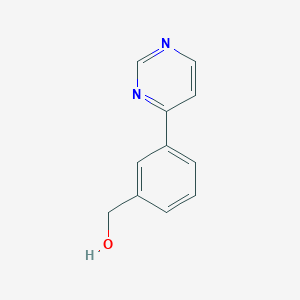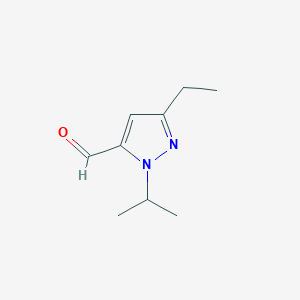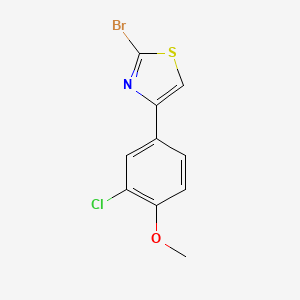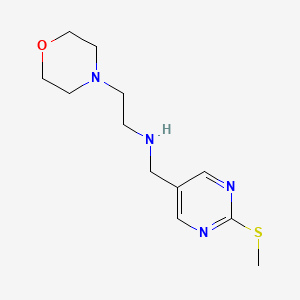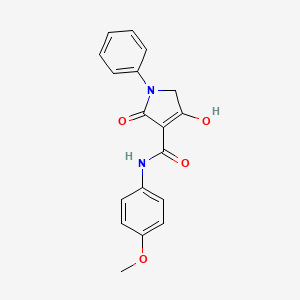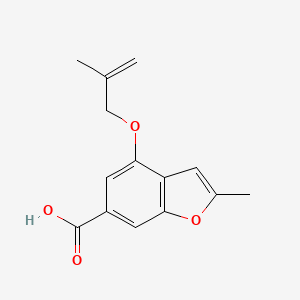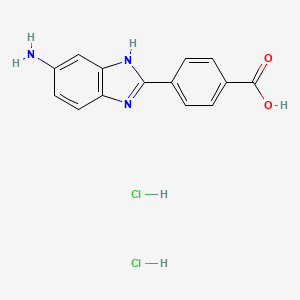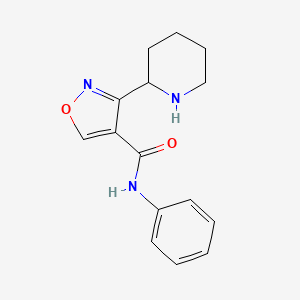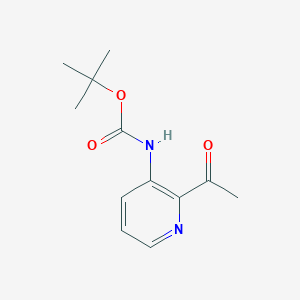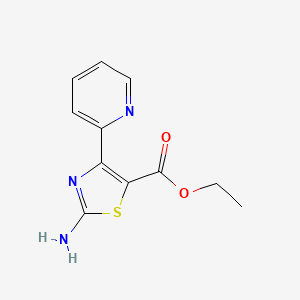
Ethyl 2-amino-4-(pyridin-2-yl)thiazole-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-amino-4-(pyridin-2-yl)thiazole-5-carboxylate is a heterocyclic compound that contains a thiazole ring substituted with an amino group, a pyridinyl group, and an ethyl ester group. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, anti-inflammatory, and antitumor properties . The presence of the pyridinyl group enhances the compound’s potential for biological activity and its ability to interact with various molecular targets .
Méthodes De Préparation
The synthesis of Ethyl 2-amino-4-(pyridin-2-yl)thiazole-5-carboxylate typically involves the reaction of 2-aminothiazole with ethyl 2-bromo-4-(pyridin-2-yl)acetate under basic conditions. The reaction is carried out in a suitable solvent, such as ethanol or methanol, at elevated temperatures to facilitate the formation of the desired product . Industrial production methods may involve optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity .
Analyse Des Réactions Chimiques
Ethyl 2-amino-4-(pyridin-2-yl)thiazole-5-carboxylate undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, methanol), catalysts (e.g., palladium on carbon), and specific reaction temperatures and times . Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
Ethyl 2-amino-4-(pyridin-2-yl)thiazole-5-carboxylate has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of Ethyl 2-amino-4-(pyridin-2-yl)thiazole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The thiazole ring and the pyridinyl group play crucial roles in binding to these targets, leading to the inhibition or activation of specific biochemical pathways . For example, the compound may inhibit enzymes involved in the synthesis of bacterial cell walls, leading to antimicrobial effects .
Comparaison Avec Des Composés Similaires
Ethyl 2-amino-4-(pyridin-2-yl)thiazole-5-carboxylate can be compared with other thiazole derivatives, such as:
2-Aminothiazole: A simpler thiazole derivative with antimicrobial properties.
4-Phenylthiazole: Known for its antifungal and anti-inflammatory activities.
2-(4-Methylthiazol-2-yl)ethanol: Used in the synthesis of various pharmaceuticals and agrochemicals.
The uniqueness of this compound lies in its combination of the thiazole ring with the pyridinyl group and the ethyl ester group, which enhances its potential for diverse biological activities and applications.
Propriétés
IUPAC Name |
ethyl 2-amino-4-pyridin-2-yl-1,3-thiazole-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2S/c1-2-16-10(15)9-8(14-11(12)17-9)7-5-3-4-6-13-7/h3-6H,2H2,1H3,(H2,12,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBGFZPXYTUPWSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)N)C2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
